molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3

Benzo[d]oxazol-5-ol

Cat. No.: B065095
CAS No.: 180716-28-3
M. Wt: 135.12 g/mol
InChI Key: UPPYOQWUJKAFSG-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-5-ol is a heterocyclic compound that features a benzene ring fused to an oxazole ringThe presence of both nitrogen and oxygen atoms in its structure contributes to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

Benzo[d]oxazol-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the substitution pattern in the oxazole derivatives . For instance, 2-methoxy-5-chlorobenzo[d]oxazole and 2-ethoxybenzo[d]oxazole have shown excellent antibacterial activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzoxazole derivatives have shown anticancer activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific derivative and its interactions with cellular components .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The specific pathways and interactions are dependent on the specific derivative and the biological system in which it is studied .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins. The effects on its localization or accumulation are dependent on the specific derivative and the biological system in which it is studied .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-5-ol typically involves the reaction of ortho-aminophenol with various aldehydes. One common method includes the use of ortho-aminophenol and aromatic aldehydes in the presence of a catalyst, such as magnetic nanoparticles, under mild conditions . This method is advantageous due to its eco-friendliness and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit enhanced biological activities and improved pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]oxazol-5-ol stands out due to its unique combination of nitrogen and oxygen atoms within its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYOQWUJKAFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597446
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180716-28-3
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-aminobenzene-1,4-diol (2.40 g, 19.2 mmol) in triethylorthoformate (10 mL) was added 3 drops of concentrated HCl. After heating to 65° C. for 30 minutes and stirring at room temperature for 16 hours, the mixture was poured into water and extracted with ethyl acetate (2×). The organic phase was washed with HCl (2N) and saturated NaHCO3, dried, and concentrated under reduced pressure to provide the product (2.09 g, 81%) as red-black solid.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the biological activity of 2-(phenylamino)benzo[d]oxazol-5-ol derivatives?

A: While the provided abstract [] does not delve into specific mechanisms or targets, it highlights that 2-(phenylamino)this compound derivatives are proposed as active ingredients in pharmaceutical compositions. These compositions are intended for preventing or treating inflammatory diseases. This suggests that these compounds likely interact with biological pathways involved in inflammation, though further research is needed to elucidate the precise mechanisms of action.

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